3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea
Description
The compound 3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is a urea derivative featuring a cyclohexyl-hydroxyethyl substituent at the 3-position and a 4-fluorobenzyl group at the 1-position. Urea derivatives are widely studied for their biological relevance, including enzyme inhibition and receptor modulation, owing to their hydrogen-bonding capabilities and structural versatility .
Properties
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c17-14-8-6-12(7-9-14)10-18-16(21)19-11-15(20)13-4-2-1-3-5-13/h6-9,13,15,20H,1-5,10-11H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCBKKMTZLJQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NCC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of cyclohexyl ketone with ethylene oxide under basic conditions to form 2-cyclohexyl-2-hydroxyethyl ketone.
Urea Formation: The hydroxyethyl intermediate is then reacted with 4-fluorobenzyl isocyanate in the presence of a suitable catalyst, such as triethylamine, to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is also common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
Oxidation: Formation of cyclohexyl ketone derivatives.
Reduction: Formation of cyclohexyl ethylamine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorophenyl group is particularly significant, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism by which 3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Urea Derivatives with Fluorophenyl Substituents
1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea (Z15)
- Structural Features : Incorporates a 1,2,4-oxadiazole ring linked to a cyclobutyl group, replacing the cyclohexyl-hydroxyethyl moiety.
- Key Differences: The oxadiazole ring serves as a bioisostere for ester or amide groups, enhancing metabolic stability compared to the hydroxyethyl group in the target compound .
- Molecular Weight : 324.4 g/mol (similar to the target compound).
3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)urea
- Structural Features : Substitutes the cyclohexyl group with a thiophen-3-ylmethyl group and includes a 2-hydroxyethyl chain.
- Key Differences: The thiophene ring introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) absent in the target compound.
Non-Urea Fluorophenyl-Containing Analogs
Epoxiconazole (Pesticide)
- Structural Features : A triazole fungicide with a 4-fluorophenyl group and an epoxide ring.
- Key Differences: The triazole core replaces the urea moiety, shifting functionality from hydrogen-bond donor/acceptor to metal coordination (common in antifungal agents). The epoxide group introduces reactivity absent in the target compound, aligning with its pesticidal activity .
Chalcone Derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one)
- Structural Features: Enone backbone with a 4-fluorophenyl group.
- Key Differences :
Comparative Data Table
Research Implications
- Substituent Effects : The cyclohexyl-hydroxyethyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, distinguishing it from analogs like Z15 (oxadiazole) and thiophene-containing ureas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
